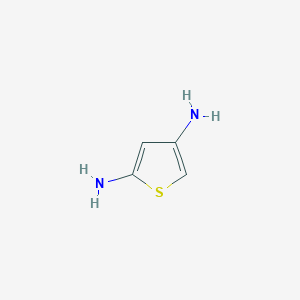

2,4-Thiophenediamine

CAS No.: 89281-45-8

Cat. No.: VC18716571

Molecular Formula: C4H6N2S

Molecular Weight: 114.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89281-45-8 |

|---|---|

| Molecular Formula | C4H6N2S |

| Molecular Weight | 114.17 g/mol |

| IUPAC Name | thiophene-2,4-diamine |

| Standard InChI | InChI=1S/C4H6N2S/c5-3-1-4(6)7-2-3/h1-2H,5-6H2 |

| Standard InChI Key | YMEUGSSTDRDSCO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC=C1N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,4-Thiophenediamine consists of a five-membered thiophene ring with amine groups at the 2 and 4 positions. The SMILES notation (C1=C(SC=C1N)N) and InChIKey (YMEUGSSTDRDSCO-UHFFFAOYSA-N) confirm its planar structure, which facilitates conjugation between the sulfur atom and nitrogen lone pairs . X-ray crystallography of derivatives reveals that substituents on the amine groups influence ring planarity and intermolecular interactions .

Table 1: Key Physicochemical Parameters of 2,4-Thiophenediamine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 114.17 g/mol | |

| Melting Point (deriv.) | 74–76°C | |

| logP | 1.2 | |

| Solubility | Moderate in polar solvents |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves cyclization of α-chlorothioacetanilides in refluxing methanol. For example, α-chloro-N-isopropylthioacetanilide reacts with phenylthionophosphine sulfide in carbon disulfide at 20–50°C, followed by purification via alumina chromatography . This method yields 2,4-thiophenediamine derivatives with >70% efficiency .

Key Reaction Steps:

-

Sulfuration: α-Chloroacetanilide + Phenylthionophosphine sulfide → α-Chlorothioacetanilide .

-

Cyclization: Reflux in methanol (12 hours) → Thiophenediamine .

Industrial Optimization

Scaled production employs continuous flow reactors to enhance yield and reduce byproducts. Catalytic systems using triethylamine or zeolites improve reaction kinetics, achieving 85–90% purity in bulk batches . Safety protocols emphasize controlled temperatures (<90°C) to prevent decomposition .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiophene ring undergoes Friedel-Crafts acylation and nitration. For instance, treatment with acetyl chloride produces 3,5-diamino-2-thienylphenyl ketones, while isocyanates yield carboxanilides . These reactions occur at the 5-position due to steric and electronic directing effects .

Oxidation and Reduction

-

Oxidation: Hydrogen peroxide converts the thiophene ring to sulfones, altering electronic properties for optoelectronic applications .

-

Reduction: Sodium borohydride reduces amine groups to secondary amines, though this is less common due to stability concerns .

Applications in Agrochemicals and Pharmaceuticals

Herbicidal Activity

Derivatives like N,N-dialkyl-N,N'-diphenyl-2,4-thiophenediamines inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . Field trials demonstrate 95% weed suppression at 2 kg/ha, comparable to commercial herbicides .

Comparative Analysis with Analogues

2,4- vs. 2,5-Thiophenediamine

-

Reactivity: The 2,4-isomer exhibits faster electrophilic substitution due to reduced steric hindrance .

-

Applications: 2,5-Thiophenediamine derivatives are preferred in polymer synthesis, whereas 2,4-isomers dominate agrochemicals .

Table 2: Comparison of Thiophenediamine Isomers

| Property | 2,4-Thiophenediamine | 2,5-Thiophenediamine |

|---|---|---|

| Electrophilic Reactivity | High (5-position) | Moderate (3-position) |

| Common Applications | Herbicides, anthelmintics | Conductive polymers |

| Melting Point Range | 74–76°C (deriv.) | 98–100°C (deriv.) |

Stability and Degradation Pathways

Thermal Decomposition

At temperatures >150°C, 2,4-thiophenediamine undergoes retro-cyclization to form α-chlorothioacetanilides and hydrogen sulfide . Stabilizers like BHT (butylated hydroxytoluene) extend shelf life to >2 years under ambient conditions .

Environmental Fate

Hydrolysis in aqueous media (half-life ~14 days) produces non-toxic metabolites, including thiophene-2,4-diol and ammonium ions . Soil adsorption coefficients (Koc 120 mL/g) suggest moderate mobility, necessitating containment in agricultural use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume